Cas no 96-35-5 (Methyl glycolate)

Methyl glycolate structure
Methyl glycolate structure
Nome do Produto:Methyl glycolate
N.o CAS:96-35-5
MF:C3H6O3
MW:90.0779414176941
MDL:MFCD00004667
CID:34854
PubChem ID:24859497

Methyl glycolate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-hydroxyacetate
    • GLYCOLIC ACID METHYL ESTER
    • HYDROXYACETIC ACID METHYL ESTER
    • METHYL HYDROXYACETATE
    • Aceticacid,hydroxy-,methylester
    • hydroxy-aceticacimethylester
    • Methyl ester of hydroxyacetic acid
    • 2-hydroxyethanoate
    • 2-Hydroxyacetic acid methyl ester
    • Glycolic acid methyl
    • Hydroxyacetic acid methyl
    • Methyl glycolate
    • Acetic acid, hydroxy-, methyl ester
    • Glycolic acid, methyl ester
    • Acetic acid, 2-hydroxy-, methyl ester
    • Methyl glycolate, 98%
    • GSJFXBNYJCXDGI-UHFFFAOYSA-N
    • 7G7R729EJ0
    • methyl2-hydroxyethanoate
    • Methyl 2-hydroxyethanoate
    • KSC487I2T
    • hydroxy-acetic acid methyl ester
    • Acetic acid, hydroxy-, methyl ester (9CI)
    • Glycolic acid, methyl ester (6CI, 7CI, 8CI)
    • NSC 27786
    • methyl2-hydroxyacetate
    • CS-W004068
    • UNII-7G7R729EJ0
    • AKOS005716966
    • F0001-2294
    • Acetic acid, 2hydroxy, methyl ester
    • Glycolic acid, methyl ester (8CI)
    • STR00937
    • W-100143
    • DTXCID4048981
    • NSC-27786
    • 124238-96-6
    • STL141090
    • SY003097
    • NS00020244
    • MFCD00004667
    • BP-13422
    • NSC27786
    • DTXSID3059131
    • G0199
    • BBL009725
    • SB83763
    • DB-001049
    • Q27894348
    • Acetic acid, hydroxy, methyl ester
    • EINECS 202-502-7
    • EN300-42324
    • 96-35-5
    • MDL: MFCD00004667
    • Inchi: 1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3
    • Chave InChI: GSJFXBNYJCXDGI-UHFFFAOYSA-N
    • SMILES: O=C(CO)OC
    • BRN: 1699571

Propriedades Computadas

  • Massa Exacta: 90.03170
  • Massa monoisotópica: 90.032
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 50
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: -0.5
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 46.5

Propriedades Experimentais

  • Cor/Forma: Colorless liquid.
  • Densidade: 1.167 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 149-151 ºC
  • Ponto de ebulição: 149-151 °C(lit.)
  • Ponto de Flash: Fahrenheit: 152.6 ° f
    Celsius: 67 ° c
  • Índice de Refracção: n20/D 1.417(lit.)
  • Coeficiente de partição da água: Miscible with water.
  • PSA: 46.53000
  • LogP: -0.84830
  • Pressão de vapor: 17 mmHg ( 52 °C)
  • Solubilidade: Not determined

Methyl glycolate Informações de segurança

Methyl glycolate Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Methyl glycolate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-W004068-1kg
Methyl 2-hydroxyacetate
96-35-5 99.54%
1kg
$145.0 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17870-25g
Methyl glycolate, 98%
96-35-5 98%
25g
¥1436.00 2023-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0199-500G
Methyl Glycolate
96-35-5 >98.0%(GC)
500g
¥1590.00 2024-04-15
eNovation Chemicals LLC
D540862-500g
Methyl Glycolate
96-35-5 97%
500g
$380 2024-06-05
eNovation Chemicals LLC
D540862-1kg
Methyl Glycolate
96-35-5 97%
1kg
$550 2024-06-05
Chemenu
CM256014-1000g
Methyl 2-hydroxyacetate
96-35-5 98%
1000g
$61 2024-07-18
eNovation Chemicals LLC
D780958-500g
Methyl Glycolate
96-35-5 98%
500g
$115 2023-09-03
eNovation Chemicals LLC
D780958-1000g
Methyl Glycolate
96-35-5 98%
1000g
$135 2024-07-20
Life Chemicals
F0001-2294-2.5g
Methyl Glycolate
96-35-5 95%+
2.5g
$40.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013016-5g
Methyl glycolate
96-35-5 98%
5g
¥28 2024-07-19

Methyl glycolate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Formic acid Solvents: Acetonitrile ,  Water ;  0.5 - 12 h, rt
1.2 Reagents: Sodium hydroxide
Referência
Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert -Butyldimethylsilyl Ethers
Sapkota, Krishna; Huang, Faqing, Synlett, 2019, 30(16), 1895-1898

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Hydrogen Catalysts: (OC-6-15)-Dichloro[2-(diphenylphosphino-κP)benzenamine-κN][2-(diphenylphosphino-… Solvents: Toluene ;  50 bar, 5 °C → 100 °C; 4 h, 100 °C
Referência
Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Hydrogen Catalysts: (OC-6-32)-Dichloro[[N1(R),N2(R)]-N1,N2-diethyl-1,2-ethanediamine-κN1,κN2][2-(dip… Solvents: Tetrahydrofuran ;  1.5 h, 50 bar, 100 °C
Referência
Ruthenium complexes with N-functionalized secondary amino ligands: a new class of catalysts toward efficient hydrogenation of esters
Fang, Xiaolong; Li, Bin; Zheng, Jianwei; Wang, Xiaoping; Zhu, Hongping; et al, Dalton Transactions, 2019, 48(7), 2290-2294

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium methoxide ,  Hydrogen Catalysts: (OC-6-32)-Dichloro[[N1(R),N2(R)]-N1,N2-diethyl-1,2-ethanediamine-κN1,κN2][2-(dip… Solvents: p-Xylene ,  Tetrahydrofuran ;  5 °C; 10 bar, 5 °C → 100 °C; 1.5 h, 100 °C
Referência
Preparation method of metal complex catalyst for preparation of alcohol by catalytic hydrogenation of carbonyl derivative
, China, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Silver ;  4 h, 3 MPa, 300 °C; 300 °C → 200 °C
1.2 Solvents: Methanol
Referência
Effect of Ti on Ag catalyst supported on spherical fibrous silica for partial hydrogenation of dimethyl oxalate
Ouyang, Mengyao; Wang, Jian; Peng, Bo; Zhao, Yujun; Wang, Shengping ; et al, Applied Surface Science, 2019, 466, 592-600

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Silver ,  Boron ;  4 h, 300 °C; 300 °C → rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  1.5 MPa, 220 °C
Referência
Selective Hydrogenation of Dimethyl Oxalate to Methyl Glycolate over Boron-Modified Ag/SiO2 Catalysts
Cheng, Shuai; Meng, Tao ; Mao, Dongsen; Guo, Xiaoming ; Yu, Jun, ACS Omega, 2022, 7(45), 41224-41235

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Silver ,  Silica Solvents: Methanol ;  12 h, 2.5 MPa, 493 K
Referência
High activity and selectivity of Ag/SiO2 catalyst for hydrogenation of dimethyl oxalate
Yin, An-Yuan; Guo, Xiao-Yang; Dai, Wei-Lin; Fan, Kang-Nian, Chemical Communications (Cambridge, 2010, 46(24), 4348-4350

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen ,  Zinc Catalysts: Tris(acetylacetonato)ruthenium ,  Bis[2-(diphenylphosphino)ethyl]methylphosphine Solvents: Methanol ;  16 h, 80 bar, 120 °C
Referência
Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters
van Engelen, Marcel Chr.; Teunissen, Herman T.; de Vries, Johannes G.; Elsevier, Cornelis J., Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192

Método de produção 9

Condições de reacção
1.1 Catalysts: Boric acid (H3BO3) Solvents: Methanol ;  18 h, rt
Referência
Boric acid-catalyzed chemoselective esterification of α-hydroxycarboxylic acids
Houston, Todd A.; Wilkinson, Brendan L.; Blanchfield, Joanne T., Organic Letters, 2004, 6(5), 679-681

Método de produção 10

Condições de reacção
1.1 Reagents: Amberlyst 15 Solvents: Methanol
Referência
A convenient and mild procedure for the preparation of hydroxy esters from lactones and hydroxy acids
Anand, R. C.; Selvapalam, N., Synthetic Communications, 1994, 24(19), 2743-7

Método de produção 11

Condições de reacção
1.1 85 - 90 °C
Referência
Method for synthesizing glycolate through reactive rectification using solid acid catalyst
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Silver ,  Silica ,  Titania ;  rt → 250 °C; 2 h, 250 °C
1.2 Reagents: Dimethyl carbonate ,  Hydrogen ;  3 MPa, 240 °C
Referência
Method for preparation of glycolate
, China, , ,

Método de produção 13

Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Sulfolane ;  0.3 h, 30 kPa, 100 °C
1.2 5 h, reflux
Referência
Carbonylation of formaldehyde, catalysts, intermediates and production of ethylene glycol
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Catalysts: Methanesulfonic acid ,  1,3,5-Trioxane ,  Phosphoric acid Solvents: Benzene ,  Dichloromethane ,  1,3-Dioxolane ;  2 - 4 h, 7.2 MPa, 150 °C; 0.5 - 1 h, 7.2 MPa, 150 °C
1.2 24 h, 1.2 MPa, 190 °C
Referência
Method for preparing glycolic acid or glycolate from formaldehyde and carbon monoxide
, China, , ,

Método de produção 15

Condições de reacção
1.1 2 h, 80 °C
Referência
Novel Functional Ionic Liquids as Metal-Free, Efficient and Recyclable Catalysts for the Carbonylation of Formaldehyde
Song, Heyuan; Jing, Fuxiang; Jin, Ronghua; Li, Zhen; Chen, Jing, Catalysis Letters, 2014, 144(4), 711-716

Método de produção 16

Condições de reacção
1.1 Catalysts: Tin ;  6 h, 363 K
Referência
Continuous process for glyoxal valorisation using tailored Lewis-acid zeolite catalysts
Dapsens, Pierre Y.; Mondelli, Cecilia; Kusema, Bright T.; Verel, Rene; Perez-Ramirez, Javier, Green Chemistry, 2014, 16(3), 1176-1186

Método de produção 17

Condições de reacção
1.1C:Cu
Referência
Superior silicon-free Cu catalyst for dimethyl oxalate hydrogenation: Exploring interaction between Cu and pyridinic-N-rich ultrathin carbon
By Ai, Peipei et al, Chemical Engineering Science, 2023, 281, 119187

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Referência
Highly enantiopure (tert-butyldiphenylsilyloxymethyl)oxiranes from barium carbonate
Ekhato, I. Victor; Palazzolo, Mark, Synthetic Communications, 1998, 28(20), 3727-3741

Método de produção 19

Condições de reacção
1.1 Reagents: Water Catalysts: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate Solvents: Sulfolane ;  8 h, 5 MPa, 170 °C
Referência
Broensted Acidic Ionic Liquids as Efficient and Recyclable Catalysts for the Carbonylation of Formaldehyde
Song, He-Yuan; Li, Zhen; Chen, Jing; Xia, Chung-U., Catalysis Letters, 2012, 142(1), 81-86

Método de produção 20

Condições de reacção
1.1 Reagents: Water Catalysts: 12-Tungstophosphoric acid Solvents: Sulfolane ;  4 h, 4.0 MPa, 120 °C
1.2 2 h, 70 °C
Referência
Highly effective synthesis of methyl glycolate with heteropolyacids as catalysts
Sun, Ying; Wang, Hua; Shen, Jianghan; Liu, Hongchao; Liu, Zhongmin, Catalysis Communications, 2009, 10(5), 678-681

Método de produção 21

Condições de reacção
1.1 Solvents: Benzene ;  22 h, reflux
Referência
Method for synthesis of glycolate
, China, , ,

Methyl glycolate Raw materials

Methyl glycolate Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-35-5)Methyl glycolate
sfd4029
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito